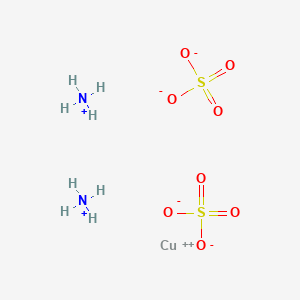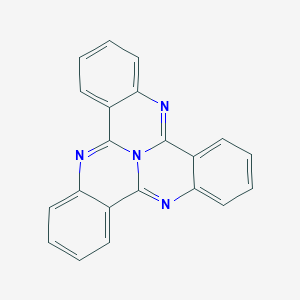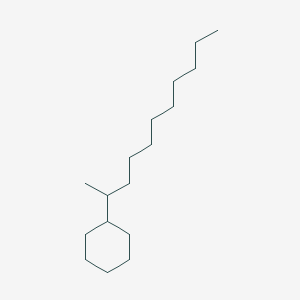
(1-Methyldecyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyldecyl)cyclohexane, also known as MDCH, is a chemical compound that belongs to the family of cycloalkanes. It is a colorless liquid and has a molecular formula of C16H32. MDCH is commonly used in the field of scientific research due to its unique properties and applications.
Mecanismo De Acción
The mechanism of action of (1-Methyldecyl)cyclohexane is not fully understood. However, it is believed that (1-Methyldecyl)cyclohexane interacts with cell membranes and alters their properties. This leads to changes in cellular signaling pathways and gene expression.
Efectos Bioquímicos Y Fisiológicos
(1-Methyldecyl)cyclohexane has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties. Additionally, (1-Methyldecyl)cyclohexane has been shown to inhibit the growth of cancer cells and to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (1-Methyldecyl)cyclohexane in lab experiments is its low toxicity. It is also relatively inexpensive and readily available. However, (1-Methyldecyl)cyclohexane has a low boiling point and can be difficult to handle in some experiments. Additionally, (1-Methyldecyl)cyclohexane has a low solubility in water, which can limit its use in some applications.
Direcciones Futuras
There are several future directions for research on (1-Methyldecyl)cyclohexane. One area of interest is the development of new synthetic methods for (1-Methyldecyl)cyclohexane and related compounds. Additionally, research is needed to further understand the mechanism of action of (1-Methyldecyl)cyclohexane and its effects on cellular signaling pathways. Finally, there is a need for more research on the potential medical applications of (1-Methyldecyl)cyclohexane, including its use as an anti-inflammatory and analgesic agent, as well as its potential as a treatment for cancer and neurodegenerative diseases.
Conclusion:
In conclusion, (1-Methyldecyl)cyclohexane is a versatile chemical compound with a wide range of applications in scientific research. Its unique properties make it a valuable tool for the extraction and purification of organic compounds, as well as for use in gas chromatography and mass spectrometry. Additionally, (1-Methyldecyl)cyclohexane has potential medical applications as an anti-inflammatory and analgesic agent, as well as a treatment for cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of (1-Methyldecyl)cyclohexane and its potential applications.
Métodos De Síntesis
(1-Methyldecyl)cyclohexane can be synthesized by the catalytic hydrogenation of cyclododecene. This process involves the reaction of cyclododecene with hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction takes place at high temperature and pressure, and the resulting product is purified by distillation.
Aplicaciones Científicas De Investigación
(1-Methyldecyl)cyclohexane has a wide range of applications in scientific research. It is commonly used as a solvent for the extraction and purification of organic compounds. (1-Methyldecyl)cyclohexane is also used as a reference standard in gas chromatography and mass spectrometry. Additionally, (1-Methyldecyl)cyclohexane is used as a substrate for enzyme-catalyzed reactions and as a reagent in organic synthesis.
Propiedades
Número CAS |
13151-77-4 |
|---|---|
Nombre del producto |
(1-Methyldecyl)cyclohexane |
Fórmula molecular |
C17H34 |
Peso molecular |
238.5 g/mol |
Nombre IUPAC |
undecan-2-ylcyclohexane |
InChI |
InChI=1S/C17H34/c1-3-4-5-6-7-8-10-13-16(2)17-14-11-9-12-15-17/h16-17H,3-15H2,1-2H3 |
Clave InChI |
HTLTZXFLCWUBHX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(C)C1CCCCC1 |
SMILES canónico |
CCCCCCCCCC(C)C1CCCCC1 |
Sinónimos |
(1-Methyldecyl)cyclohexane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



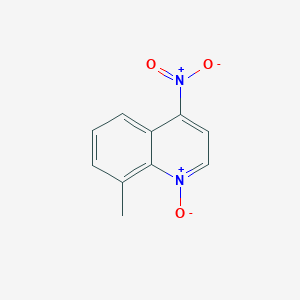
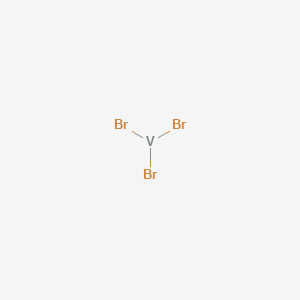
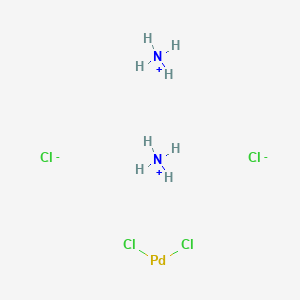
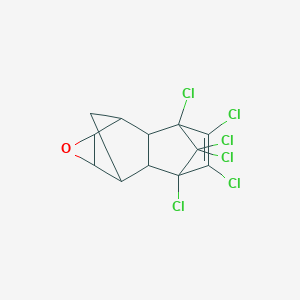
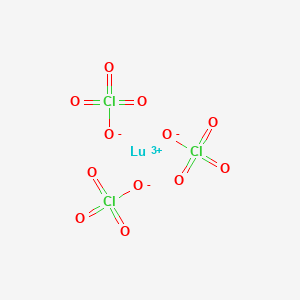
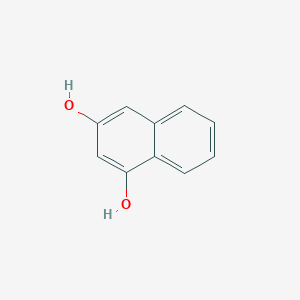
![Dibenzo[a,g]coronene](/img/structure/B86633.png)
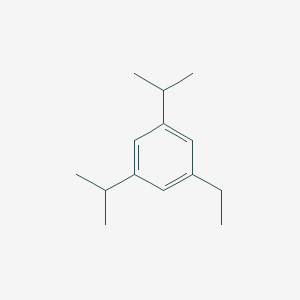
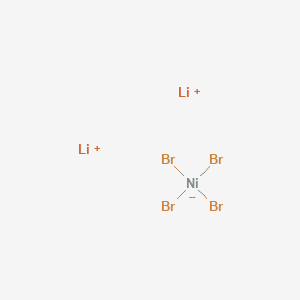
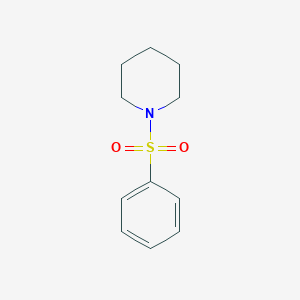
![1-Azaspiro[4.5]decane](/img/structure/B86638.png)
